ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzoyl chloride with ethyl acetoacetate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate . This intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: A simpler analog with similar functional groups but lacking the thieno[3,4-d]pyridazine core.
Ethyl (4-fluorobenzoyl)acetate: Another related compound with a similar fluorophenyl group but different overall structure.
Uniqueness
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its complex structure, which includes a thieno[3,4-d]pyridazine core. This structure imparts specific properties, such as enhanced biological activity and potential for use in advanced materials.
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that belongs to a class of thienopyridazine derivatives. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes:
- Formation of the thienopyridazine core through cyclization reactions.
- Introduction of functional groups such as the 4-fluorophenyl and phenylprop-enamide moieties through coupling reactions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thienopyridazine derivatives. For instance, derivatives similar to ethyl 3-(4-fluorophenyl)-4-oxo have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the structure is believed to enhance lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy .
Anticancer Properties
Research indicates that compounds containing the thienopyridazine moiety exhibit anticancer activity. In vitro studies have demonstrated that ethyl 3-(4-fluorophenyl)-4-oxo derivatives can inhibit cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Thienopyridazine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of various thienopyridazine derivatives against clinical isolates of bacteria. Ethyl 3-(4-fluorophenyl)-4-oxo showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
- Anticancer Activity Assessment : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the thienopyridazine framework. Ethyl 3-(4-fluorophenyl)-4-oxo was among those tested for cytotoxic effects against MCF-7 breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations .
Research Findings Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli with MIC values suggesting potent activity. |
Anticancer | Induces apoptosis in cancer cell lines; significant growth inhibition noted in vitro studies. |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines; potential therapeutic role in inflammatory diseases. |
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-14H,2H2,1H3,(H,26,29)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHAXIWTIHYFQK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.